![molecular formula C25H21ClN2O B7762831 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5959-02-4](/img/structure/B7762831.png)
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Übersicht
Beschreibung
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Research indicates that compounds within the dibenzo diazepine class exhibit various pharmacological effects. These include:
- Anxiolytic Activity : Some studies suggest that derivatives of dibenzo diazepines can reduce anxiety levels by modulating GABAergic neurotransmission.
- Antidepressant Effects : Certain analogs have shown potential in alleviating depressive symptoms in preclinical models.
Antitumor Activity
Recent studies have explored the antitumor potential of dibenzo diazepines. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Mental Health Disorders
Given its anxiolytic and antidepressant properties, this compound could be developed into therapeutic agents for treating anxiety disorders and depression.
Cancer Treatment
The antitumor activity opens avenues for developing novel anticancer therapies that target specific cancer types with minimal side effects.
Neurological Disorders
The neuroprotective effects may lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Study 1: Anxiolytic Activity
A study conducted on a series of dibenzo diazepine derivatives showed that modifications at specific positions could enhance anxiolytic effects without significant sedative properties. The compound was tested against standard anxiolytics in animal models with promising results.
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis through mitochondrial pathways. Further investigations are needed to elucidate the exact mechanisms involved.
Wirkmechanismus
The mechanism of action of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic properties.
Uniqueness
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for potential modifications that can lead to new derivatives with improved efficacy or reduced side effects .
Biologische Aktivität
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its efficacy and safety profiles.
- IUPAC Name : this compound
- Molecular Formula : C26H23ClN2O
- Molecular Weight : 414.9 g/mol
- Purity : Typically >95% .
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antipsychotic Effects
Research indicates that derivatives of dibenzo diazepines exhibit antipsychotic properties. The compound is suggested to act on neurotransmitter systems involved in mood regulation and psychotic disorders .
2. Anxiolytic Properties
Studies have shown that similar compounds can reduce anxiety-like behaviors in animal models. This suggests that this compound may also possess anxiolytic effects .
The proposed mechanism involves modulation of GABA receptors and serotonin pathways. This dual action is essential for the therapeutic effects observed in preclinical models .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Cyclization Reaction : Key reactions include Friedel-Crafts acylation and subsequent cyclization to form the dibenzo structure.
- Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing .
Case Study 1: Antipsychotic Efficacy
A study published in a pharmacology journal demonstrated the efficacy of dibenzo diazepine derivatives in treating schizophrenia symptoms in rodent models. The results indicated a significant reduction in hyperactivity and anxiety-like behaviors .
Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of this compound through acute toxicity studies. The results showed a favorable safety margin with no significant adverse effects at therapeutic doses .
Data Summary
Biological Activity | Findings |
---|---|
Antipsychotic | Effective in reducing psychotic symptoms in rodent models |
Anxiolytic | Decreased anxiety-like behavior observed |
Mechanism | Modulation of GABA and serotonin receptors |
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXNWHVDQFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974982 | |
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-02-4 | |
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.